2-Bromoethyl 3-bromopropanoate
Description
Contextual Significance of Difunctional Bromoesters in Contemporary Organic Chemistry Research
Difunctional compounds, which possess two reactive centers, are of significant interest in modern organic synthesis. rsc.orgwordpress.com They serve as versatile building blocks, enabling the construction of complex molecular architectures through sequential or tandem reactions. rsc.orgresearchgate.net Among these, difunctional bromoesters represent a particularly valuable class of reagents. The presence of both a bromine atom and an ester group allows for a wide range of chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the ester functionality can undergo hydrolysis, transesterification, or reduction. rsc.org This dual reactivity makes them key intermediates in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials.
The strategic placement of the bromo and ester functionalities within the molecule dictates its reactivity and subsequent applications. For instance, α-bromo esters are common precursors for the Reformatsky reaction, while β-bromo esters can be used in elimination reactions to form α,β-unsaturated esters. The ability to selectively react one functional group while leaving the other intact is a cornerstone of modern synthetic strategy, often eliminating the need for protecting groups and leading to more efficient and atom-economical processes. rsc.org
Strategic Importance of 2-Bromoethyl 3-bromopropanoate (B1231587) as a Versatile Bifunctional Building Block
2-Bromoethyl 3-bromopropanoate is a prime example of a bifunctional building block, featuring two bromine atoms at different positions relative to the ester group. labnovo.comambeed.comambeed.combldpharm.com This unique arrangement offers multiple reaction pathways. The primary bromine atom in the ethyl group and the bromine atom at the 3-position of the propanoate moiety exhibit different reactivities, allowing for selective transformations. This differential reactivity is crucial for the controlled, stepwise construction of more complex molecules.
The presence of two electrophilic centers makes this compound an ideal substrate for reactions with various nucleophiles. For example, it can be used to introduce a -(CH₂)₂-O-C(O)-CH₂-CH₂- linker into a molecule, a common motif in many biologically active compounds and polymers. Its application extends to the synthesis of heterocyclic compounds, where the two bromine atoms can react intramolecularly or with a dinucleophile to form cyclic structures.
Historical Development and Evolution of Synthetic Methodologies for Related Bromoesters
The synthesis of bromoesters has a long history, evolving from classical esterification and bromination methods to more sophisticated and selective modern techniques. kvmwai.edu.inliyunblog.comwikipedia.org Early methods often involved the direct bromination of esters or the esterification of bromo-functionalized carboxylic acids. For instance, the Hell-Volhard-Zelinsky reaction has been a standard method for the α-bromination of carboxylic acids, which can then be esterified.
Over time, new reagents and catalysts have been developed to improve the efficiency, selectivity, and safety of these transformations. The use of N-bromosuccinimide (NBS) as a brominating agent, for example, offers a milder and more selective alternative to elemental bromine. In recent years, the development of catalytic asymmetric bromination reactions has allowed for the enantioselective synthesis of chiral bromoesters, which are valuable building blocks for the synthesis of enantiomerically pure pharmaceuticals. researchgate.net Furthermore, advancements in reaction conditions, such as the use of microreactors and flow chemistry, have enabled better control over highly exothermic bromination reactions, leading to improved yields and safety profiles. beilstein-journals.org
Current Research Landscape and Emerging Areas for Halogenated Esters
The field of halogenated esters continues to be an active area of research, with a focus on developing novel synthetic methods and applications. researchgate.netnih.govacs.org One emerging area is the use of photoredox catalysis for the C-H functionalization of esters, providing a direct and atom-economical route to halogenated esters. acs.org This approach avoids the need for pre-functionalized starting materials and often proceeds under mild reaction conditions.
Another area of interest is the application of halogenated esters in polymer chemistry. The bromine atom can act as an initiator for atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. Additionally, the ester group can be incorporated into the polymer backbone or as a pendant group, influencing the physical and chemical properties of the resulting material. The study of the pyrolysis of halogenated esters is also gaining attention for its relevance in understanding the thermal decomposition of chemical warfare agents and for developing safer disposal methods. acs.org
Scope and Objectives of Focused Research on this compound
Focused research on this compound aims to fully elucidate its synthetic potential and expand its applications in organic synthesis. The primary objectives include:
Developing optimized and scalable synthetic routes to this compound, focusing on cost-effectiveness, safety, and environmental impact. evitachem.com
Systematically investigating its reactivity with a wide range of nucleophiles, including mono- and difunctional reagents, to understand the selectivity of its two bromine atoms.
Exploring its utility in the synthesis of novel heterocyclic compounds , leveraging the bifunctional nature of the molecule to construct complex ring systems.
Evaluating its potential as a monomer or cross-linking agent in polymerization reactions to create new materials with tailored properties.
Applying it as a key building block in the total synthesis of natural products and pharmaceutically active molecules.
By achieving these objectives, the scientific community can unlock the full potential of this compound as a versatile tool for advanced organic synthesis.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₈Br₂O₂ |
| Molecular Weight | 275.92 g/mol |
| CAS Number | 4823-45-4 |
| Appearance | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Density | Not available |
Table 2: Related Bromoester Compounds and their Applications
| Compound Name | CAS Number | Key Application(s) |
| Ethyl 2-bromopropanoate | 535-11-5 | Reagent in radical polymerization and nucleophilic substitutions. |
| Methyl 3-bromopropanoate | 3395-91-3 | Intermediate in the synthesis of pharmaceuticals and other organic compounds. ambeed.com |
| Ethyl 3-bromopropanoate | 539-74-2 | Building block for various organic syntheses. bldpharm.com |
| (3-methyloxetan-3-yl)methyl 3-bromopropanoate | Not available | Precursor for the synthesis of bridged ortho esters. acgpubs.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4823-45-4 |
|---|---|
Molecular Formula |
C5H8Br2O2 |
Molecular Weight |
259.92 g/mol |
IUPAC Name |
2-bromoethyl 3-bromopropanoate |
InChI |
InChI=1S/C5H8Br2O2/c6-2-1-5(8)9-4-3-7/h1-4H2 |
InChI Key |
KSSXIUMIROMKKE-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)C(=O)OCCBr |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromoethyl 3 Bromopropanoate
Esterification Pathways for Difunctional Substrates
The formation of the ester linkage in 2-Bromoethyl 3-bromopropanoate (B1231587) can be achieved through several synthetic routes, each with distinct advantages and challenges. These pathways include direct esterification, transesterification, and the use of catalytic strategies to enhance reaction outcomes.
Direct Esterification with 3-Bromopropanoic Acid and 2-Bromoethanol
The most straightforward approach for the synthesis of 2-Bromoethyl 3-bromopropanoate is the direct esterification of 3-Bromopropanoic acid with 2-Bromoethanol. This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst to facilitate the condensation of the carboxylic acid and alcohol with the elimination of water. chemistrysteps.commasterorganicchemistry.comorganic-chemistry.org
Table 1: Representative Conditions for Fischer Esterification of Brominated Carboxylic Acids
| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| β-Bromopropionic Acid | Ethanol | Sulfosalicylic acid or Phenolsulfonic acid | Carbon Tetrachloride | Reflux | 2-2.5 | 85-87 |
| 2-Bromopropanoic Acid | Ethanol | p-Toluenesulfonic acid monohydrate | Chloroform | Reflux | Not Specified | Not Specified |
Note: Data is based on analogous reactions and serves as a predictive model for the synthesis of this compound.
Transesterification Approaches Utilizing Halogenated Precursors
Transesterification offers an alternative pathway to this compound, involving the reaction of a different ester of 3-bromopropanoic acid (e.g., methyl 3-bromopropanoate) with 2-bromoethanol. This method is particularly useful when the starting ester is more readily available or when direct esterification proves to be inefficient. The reaction is typically catalyzed by either an acid or a base. organic-chemistry.org
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. In contrast, base-catalyzed transesterification involves the nucleophilic attack of an alkoxide (formed from 2-bromoethanol and a base) on the carbonyl carbon of the starting ester. Preventing transesterification between different alcohol and ester groups is a key consideration for maximizing the yield of the desired product. wikipedia.org
While no specific studies on the transesterification to produce this compound were identified, general principles suggest that using a large excess of 2-bromoethanol and removing the lower-boiling alcohol byproduct would drive the equilibrium towards the formation of the desired product.
Catalytic Strategies for Enhanced Reaction Efficiency and Selectivity
To improve the efficiency and selectivity of the esterification process, various catalytic systems have been developed. These include both homogeneous and heterogeneous catalysts. Traditional mineral acids like sulfuric acid are effective but can lead to side reactions and are difficult to separate from the product. ceon.rs
Solid acid catalysts, such as sulfated zirconia, offer advantages in terms of ease of separation and reusability. ceon.rs For instance, a study on the esterification of propanoic acid demonstrated high yields using a homogeneous catalyst, with the reaction rate and yield being influenced by the catalyst amount, alcohol structure, and temperature. ceon.rs While this study did not involve halogenated substrates, the principles of catalysis are broadly applicable.
The choice of catalyst is critical in preventing unwanted side reactions, such as dehydration of the alcohol or ether formation, particularly when dealing with halogenated substrates which may have different reactivity profiles.
Selective Bromination Techniques for Precursor Molecules
The synthesis of this compound relies on the availability of its two key precursors: 3-bromopropanoic acid and 2-bromoethanol. The introduction of bromine at specific positions in the precursor molecules requires controlled and selective bromination methods.
Regioselective Bromination of Propanoic Acid Derivatives
3-Bromopropanoic acid can be synthesized through the hydrobromination of acrylic acid. This reaction proceeds via an anti-Markovnikov addition of hydrogen bromide across the double bond. google.com The reaction can be carried out by reacting acrylic acid with hydrogen bromide, with the temperature being a key parameter to control the reaction rate and minimize side products. google.com
Alternatively, a precursor like ethyl 3-hydroxypropanoate could be subjected to bromination. This would require a reagent that can selectively replace the hydroxyl group with a bromine atom without affecting the ester functionality. While specific methods for this exact transformation are not detailed in the provided search results, general methods for the conversion of alcohols to alkyl bromides, such as using phosphorus tribromide or hydrobromic acid with a catalyst, could be adapted.
Controlled Bromination of Ethanol Derivatives
2-Bromoethanol is a key precursor that can be synthesized through several methods. One common approach is the reaction of ethylene glycol with hydrobromic acid or phosphorus tribromide. guidechem.com Another high-yield method involves the reaction of ethylene oxide with hydrobromic acid, which is convenient due to the availability of the starting materials. chemicalbook.com
The synthesis of bromoethane from ethanol using sodium bromide and sulfuric acid is a well-established laboratory procedure, highlighting the general applicability of using a bromide source in the presence of a strong acid to convert alcohols to alkyl bromides. blogspot.comchemicalforums.com
Table 2: Synthesis Methods for 2-Bromoethanol
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Yield (%) |
| Ethylene Glycol | Phosphorus tribromide | None | -10 to Room Temp, then Reflux | Not Specified |
| Ethylene Oxide | 46% Hydrobromic acid | None | <10 | 87-92 |
| Ethylene | Bromine, Water | Water | Ice-cold | 54.4 |
Note: This table summarizes various reported methods for the synthesis of 2-bromoethanol.
Chemo- and Regioselectivity in Multi-Step Synthesis of this compound
In the synthesis of this compound from 3-bromopropanoic acid and 2-bromoethanol, the key reaction is esterification.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. study.comstudy.com In the context of this synthesis, both starting materials contain bromine atoms, which could potentially undergo side reactions, such as substitution or elimination, under certain conditions. Achieving high chemoselectivity means maximizing the formation of the ester linkage while minimizing reactions at the bromine-carbon bonds.
Regioselectivity pertains to the preference for a reaction to occur at one specific site over another. study.comstudy.com For the esterification of 3-bromopropanoic acid with 2-bromoethanol, the reaction is inherently regioselective as it involves the reaction between a carboxylic acid and a primary alcohol, leading to a single ester product.
To ensure high chemo- and regioselectivity, the reaction conditions must be carefully controlled. For instance, using a mild acid catalyst and moderate temperatures would favor the desired esterification over competing side reactions.
Illustrative Data on Reaction Conditions and Selectivity:
| Catalyst | Temperature (°C) | Ester Yield (%) | Byproduct Formation (%) |
| Sulfuric Acid | 100 | 85 | 15 |
| p-Toluenesulfonic Acid | 80 | 92 | 8 |
| Amberlyst 15 | 80 | 95 | 5 |
This table presents hypothetical data to illustrate how catalyst choice and temperature can influence the selectivity of the esterification reaction.
Green Chemistry Principles and Sustainable Synthetic Approaches
Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgsolubilityofthings.comacs.org
Performing the esterification of 3-bromopropanoic acid with 2-bromoethanol under solvent-free conditions is a key green chemistry approach. nih.govresearchgate.netillinois.edu This eliminates the environmental and economic costs associated with solvent purchase, purification, and disposal. In a solvent-free system, one of the reactants, typically the one in excess, can act as the solvent.
Hypothetical Comparison of Solvent-Based vs. Solvent-Free Esterification:
| Parameter | Solvent-Based (Toluene) | Solvent-Free |
| Reactant Ratio (Acid:Alcohol) | 1:1.2 | 1:3 |
| Reaction Time (hours) | 8 | 6 |
| Product Yield (%) | 90 | 93 |
| E-Factor (Environmental Factor) | ~5 | ~1 |
This illustrative data highlights the potential benefits of a solvent-free approach in reducing waste and improving efficiency.
The principles of green chemistry encourage the use of renewable starting materials. rsc.orgfoundationfar.orgnih.gov While 3-bromopropanoic acid and 2-bromoethanol are typically derived from petrochemical sources, research into bio-based routes for their precursors, such as 3-hydroxypropionic acid and ethylene glycol from fermentation of sugars, is ongoing. researchgate.net
The use of environmentally benign catalysts is another cornerstone of green chemistry. Instead of corrosive mineral acids like sulfuric acid, solid acid catalysts such as zeolites, ion-exchange resins (e.g., Amberlyst 15), or sulfated zirconia can be employed. mdpi.comnih.gov These catalysts are generally less corrosive, easier to handle, and can be recycled and reused, minimizing waste. mdpi.com
Potential Green Catalysts for Esterification:
| Catalyst | Type | Advantages | Recyclability |
| Amberlyst 15 | Sulfonated Polystyrene Resin | High activity, mild conditions | High |
| Zeolite H-ZSM-5 | Microporous Aluminosilicate | Shape selectivity, thermal stability | High |
| Sulfated Zirconia | Solid Superacid | High thermal stability, water tolerant | Moderate |
This table provides examples of environmentally benign catalysts that could be used in the synthesis of this compound.
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.orgacs.org The Fischer esterification of 3-bromopropanoic acid and 2-bromoethanol is an inherently atom-economical reaction, as the only byproduct is water.
The atom economy can be calculated as follows:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
For the synthesis of this compound:
C₃H₅BrO₂ + C₂H₅BrO → C₅H₈Br₂O₂ + H₂O
Molecular Weight of this compound = 275.9 g/mol
Molecular Weight of 3-bromopropanoic acid = 152.97 g/mol
Molecular Weight of 2-bromoethanol = 124.96 g/mol
Atom Economy = (275.9 / (152.97 + 124.96)) x 100% ≈ 99.3%
This high atom economy indicates that the reaction is very efficient in terms of incorporating the atoms of the reactants into the final product. Waste prevention strategies would focus on minimizing excess reagents, using recyclable catalysts, and avoiding solvents. aarf.asia
Novel Synthetic Routes and Process Intensification Techniques
Process intensification aims to develop smaller, more efficient, and safer chemical production methods. mdpi.comcetjournal.it
Continuous flow synthesis offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. riken.jpresearchgate.netstolichem.com In a continuous flow setup for the synthesis of this compound, the reactants would be continuously pumped through a heated reactor, possibly containing a packed bed of a solid acid catalyst.
The product stream would then be collected and purified continuously. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.
Illustrative Comparison of Batch vs. Continuous Flow Synthesis:
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Reaction Volume | 5 L | 10 mL |
| Reaction Time | 8 hours | 20 minutes (residence time) |
| Throughput | 1 kg/day | 5 kg/day |
| Heat Transfer | Poor | Excellent |
| Safety | Lower (large volumes of reactants) | Higher (small reaction volume) |
This hypothetical data illustrates the potential advantages of continuous flow synthesis for the scalable production of this compound.
Microwave-Assisted and Ultrasonic Synthesis Methods
Conventional synthesis methods often rely on prolonged heating, which can lead to side reactions and decomposition of thermally sensitive compounds. Microwave-assisted organic synthesis and sonochemistry present powerful alternatives by providing alternative energy sources to drive chemical reactions.
Microwave-Assisted Synthesis
The key advantages of microwave-assisted synthesis include:
Rapid Reaction Rates: Significant reduction in reaction time compared to conventional heating. researchgate.net
Higher Yields: Improved conversion of reactants to the desired product. ajrconline.org
Cleaner Reactions: Reduced formation of byproducts, simplifying purification.
A comparative study could illustrate the benefits of microwave irradiation for this synthesis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound (Illustrative Data)
| Method | Reaction Time | Yield (%) |
| Conventional Heating (Reflux) | 6-8 hours | 65-75 |
| Microwave Irradiation | 10-15 minutes | 85-95 |
Ultrasonic Synthesis
Ultrasonic irradiation, or sonochemistry, utilizes high-frequency sound waves to induce acoustic cavitation in the reaction medium. semanticscholar.orgasianpubs.org The formation, growth, and implosive collapse of these bubbles create localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating the reaction rate. asianpubs.org In the synthesis of this compound, ultrasonic irradiation could be employed to enhance the mass transfer between the reactants and potentially activate the carboxylic acid or alcohol for a more efficient esterification. This method is particularly beneficial for heterogeneous reactions and can often be carried out at ambient temperature. semanticscholar.org
The primary benefits of ultrasonic synthesis include:
Enhanced Reaction Rates: Similar to microwave synthesis, sonication can significantly shorten reaction times. asianpubs.org
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which is advantageous for thermally sensitive compounds.
Improved Mass Transfer: Particularly effective for reactions involving solids or immiscible liquids.
Table 2: Effect of Ultrasonic Irradiation on the Synthesis of this compound (Illustrative Data)
| Condition | Reaction Time | Yield (%) |
| Mechanical Stirring (Room Temp) | 24 hours | 40-50 |
| Ultrasonic Irradiation (Room Temp) | 2-3 hours | 75-85 |
One-Pot Multicomponent Reactions for Streamlined Synthesis
For the synthesis of this compound, a one-pot approach could be designed to first generate one of the precursors in situ, followed by the esterification step. For instance, a method has been described for the one-pot preparation of 3-bromopropionate compounds where hydrogen bromide is generated in situ from the reaction of acetyl bromide with an alcohol solvent. This is then followed by a 1,4-addition reaction with an acrylate compound. google.com A similar strategy could be envisioned for the target molecule.
A hypothetical one-pot, two-step synthesis could involve:
In situ generation of 3-bromopropanoic acid: Starting from a suitable precursor like acrylic acid and HBr.
Direct Esterification: Addition of 2-bromoethanol and an acid catalyst to the same reaction vessel to facilitate the esterification.
Multicomponent reactions, where three or more reactants combine in a single step to form the final product, represent an even more streamlined approach. nih.govrsc.org While a direct three-component reaction for this compound is not readily apparent from standard disconnections, the principles of MCRs—convergency, atom economy, and operational simplicity—drive the innovation of new synthetic routes.
The development of such a one-pot or multicomponent reaction for this compound would offer significant advantages in terms of process efficiency and sustainability.
Table 3: Comparison of Stepwise vs. One-Pot Synthesis (Illustrative Data)
| Synthesis Strategy | Number of Steps | Overall Yield (%) | Purification Steps |
| Conventional Stepwise | 2-3 | 50-60 | 2-3 |
| One-Pot Reaction | 1 | 70-80 | 1 |
Reactivity and Transformational Chemistry of 2 Bromoethyl 3 Bromopropanoate
Nucleophilic Substitution Reactions at Bromine Centers
The carbon-bromine bonds in 2-Bromoethyl 3-bromopropanoate (B1231587) are susceptible to attack by various nucleophiles, leading to the displacement of the bromide ion. This reactivity is fundamental to the synthesis of a diverse array of derivatives.
While specific examples of intermolecular alkylation and arylation involving 2-Bromoethyl 3-bromopropanoate are not extensively detailed in the provided search results, the general reactivity of alkyl halides suggests its capability to participate in such reactions. In principle, organometallic reagents such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi) could react with this compound to form new carbon-carbon bonds, effectively alkylating the molecule.
Similarly, arylation could be achieved through transition-metal-catalyzed cross-coupling reactions. researchgate.net For instance, in a process analogous to the Suzuki or Stille coupling, a palladium catalyst could facilitate the reaction between this compound and an organoboron or organotin compound, respectively, to introduce an aryl group. The efficiency and regioselectivity of such reactions would depend on the specific catalyst system and reaction conditions employed.
The bromine centers in this compound readily react with a variety of heteroatomic nucleophiles to yield a wide range of functionalized molecules.
Nitrogen-Containing Derivatives: Amines, both primary and secondary, can act as nucleophiles to displace the bromide ions, forming new carbon-nitrogen bonds. nih.govresearchgate.net This reaction pathway is a common method for the synthesis of amino-substituted esters. For example, the reaction with a primary amine (R-NH₂) would yield a secondary amine derivative.
Oxygen-Containing Derivatives: Alcohols and alkoxides are effective nucleophiles for the formation of ethers. rsc.org For instance, reaction with sodium ethoxide (NaOEt) would lead to the substitution of a bromine atom with an ethoxy group (-OEt). Carboxylates can also serve as oxygen nucleophiles, resulting in the formation of an ester linkage.
Sulfur-Containing Derivatives: Thiols and thiolates are potent nucleophiles that react with this compound to form thioethers. rsc.orgnih.gov These reactions are typically efficient due to the high nucleophilicity of sulfur. mdpi.com Additionally, other sulfur-containing nucleophiles can be employed to introduce different sulfur functionalities. researchgate.netmdpi.com
Phosphorus-Containing Derivatives: Phosphines and phosphites can react as nucleophiles at the bromine centers. nih.govresearchgate.net For instance, triphenylphosphine (PPh₃) can displace a bromide ion to form a phosphonium salt. google.com These phosphonium salts are valuable intermediates in organic synthesis, notably in the Wittig reaction. The synthesis of various organophosphorus compounds, including phosphonates and phosphine oxides, often involves the reaction of alkyl halides with phosphorus nucleophiles. ekb.eg
Below is a table summarizing the types of derivatives formed from reactions with various nucleophiles:
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Derivative Class |
| Nitrogen | Ammonia (NH₃) | Primary Amine (-NH₂) | Amino ester |
| Nitrogen | Primary Amine (RNH₂) | Secondary Amine (-NHR) | N-substituted amino ester |
| Oxygen | Hydroxide (OH⁻) | Alcohol (-OH) | Hydroxy ester |
| Oxygen | Alkoxide (RO⁻) | Ether (-OR) | Alkoxy ester |
| Sulfur | Hydrosulfide (SH⁻) | Thiol (-SH) | Mercapto ester |
| Sulfur | Thiolate (RS⁻) | Thioether (-SR) | Thioether ester |
| Phosphorus | Phosphine (R₃P) | Phosphonium Salt (-P⁺R₃) | Phosphonium salt ester |
A key aspect of the chemistry of this compound is the potential for regioselective functionalization. nih.govnih.gov The two bromine atoms are in non-equivalent positions: one is on the ethyl group attached to the ester oxygen (the 2-bromoethyl part), and the other is on the propanoate backbone (the 3-bromopropanoate part). The electronic and steric environments of these two bromine atoms are different, which can lead to differences in their reactivity towards nucleophiles.
The bromine atom on the 3-bromopropanoate moiety is an α-bromo ester, which may exhibit different reactivity compared to the primary alkyl bromide of the 2-bromoethyl group. Factors such as the nature of the nucleophile, the solvent, and the reaction temperature can influence which bromine atom reacts preferentially. For example, a bulky nucleophile might preferentially attack the less sterically hindered primary bromine on the ethyl group. Conversely, electronic effects from the ester group could influence the reactivity of the bromine on the propanoate chain. Achieving high regioselectivity is a significant goal in the synthetic utilization of this compound, allowing for the stepwise introduction of different functional groups. rsc.org
If a nucleophilic center is introduced into the molecule through a prior reaction, intramolecular cyclization can occur, leading to the formation of heterocyclic systems. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, if one of the bromine atoms is substituted by a hydroxyl or amino group, a subsequent intramolecular nucleophilic attack on the remaining carbon-bromine bond can lead to the formation of a cyclic ether or a cyclic amine (a heterocycle), respectively.
The size of the resulting ring would depend on which bromine atom is displaced in the cyclization step. For example, if the hydroxyl group is at the 3-position of the propanoate chain (formed by hydrolysis of the bromine at that position) and it attacks the carbon bearing the bromine on the ethyl group, a six-membered ring could be formed. Such intramolecular reactions are often favored thermodynamically due to the formation of stable five- or six-membered rings. semanticscholar.orgmdpi.com
Elimination Reactions and Formation of Unsaturated Intermediates
In addition to substitution reactions, this compound can undergo elimination reactions, particularly in the presence of a strong, non-nucleophilic base. lumenlearning.com
Dehydrobromination is an elimination reaction in which a hydrogen atom and a bromine atom are removed from adjacent carbon atoms, resulting in the formation of a double bond. libretexts.org In this compound, this can occur at two locations:
On the ethyl group: Elimination of HBr from the 2-bromoethyl moiety would lead to the formation of a vinyl ester.
On the propanoate chain: Elimination of HBr from the 3-bromopropanoate moiety would result in the formation of an acrylate ester.
The regioselectivity of the elimination would be influenced by the stability of the resulting alkene, as described by Zaitsev's rule, which states that the more substituted alkene is typically the major product. libretexts.org The choice of base and reaction conditions is crucial in promoting elimination over the competing substitution reaction. masterorganicchemistry.com Strong, sterically hindered bases, such as potassium tert-butoxide, are often used to favor elimination.
The following table outlines the potential elimination products:
| Site of Elimination | Base | Product |
| 2-Bromoethyl group | Strong, non-nucleophilic base | Vinyl 3-bromopropanoate |
| 3-Bromopropanoate group | Strong, non-nucleophilic base | 2-Bromoethyl acrylate |
Generation of Alkene and Alkyne Intermediates for Further Derivativatization
The presence of two bromine atoms on the alkyl chains of this compound allows for its use as a precursor to unsaturated intermediates through elimination reactions. The treatment of this dihalide with a strong base can induce dehydrohalogenation.
Depending on the reaction conditions and the stoichiometry of the base, either an alkene or an alkyne can be generated. A single elimination, typically under E2 mechanism conditions, would involve the removal of a proton from a carbon adjacent to a bromine-bearing carbon, resulting in the formation of a carbon-carbon double bond and expulsion of a bromide ion. This process could lead to intermediates like 2-bromoethyl acrylate or vinyl 3-bromopropanoate.
To synthesize alkynes, a double dehydrohalogenation is required. libretexts.org This process typically employs a very strong base, such as sodium amide (NaNH₂), often in liquid ammonia, and may require elevated temperatures. libretexts.orglibretexts.org The reaction proceeds through a two-step elimination. The first elimination forms a vinyl bromide intermediate, which then undergoes a second elimination to form the alkyne. masterorganicchemistry.com Given the structure of this compound, this could potentially lead to highly reactive, functionalized alkyne-ester compounds suitable for further derivatization.
| Reaction Type | Reagents | Potential Intermediate Product | Mechanism |
| Single Dehydrohalogenation | Strong, bulky base (e.g., t-BuOK) | Alkenyl bromide ester | E2 Elimination libretexts.org |
| Double Dehydrohalogenation | 2-3 equiv. NaNH₂ in liquid NH₃ | Alkynyl ester | Double E2 Elimination libretexts.orglibretexts.orgmasterorganicchemistry.com |
Metal-Mediated and Organometallic Reactions
The carbon-bromine bonds in this compound are key sites for metal-mediated and organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard and Organolithium Reagent Interactions
The formation of Grignard or organolithium reagents from this compound is challenging due to the molecule's inherent functionality. The standard preparation involves the reaction of an alkyl halide with magnesium or lithium metal. libretexts.org However, the ester group within this compound is a potent electrophile.
If a Grignard or organolithium species were to form at one of the bromo-substituted carbons, it would be highly nucleophilic and could readily attack the electrophilic carbonyl carbon of the ester group on another molecule, leading to polymerization or complex mixtures. mnstate.edumasterorganicchemistry.com Intramolecular reactions are also a possibility. This incompatibility makes the controlled formation of a stable Grignard or organolithium reagent from this specific substrate non-trivial.
An alternative approach is a lithium-halogen exchange reaction, where an existing organolithium reagent (like t-butyllithium) is used to swap the lithium for a bromine atom. wikipedia.org However, the issue of the reagent's incompatibility with the ester functional group remains a significant hurdle.
| Reagent Type | Formation Method | Key Challenge with this compound |
| Grignard Reagent | R-Br + Mg in ether | The ester carbonyl is electrophilic and reacts with the nucleophilic Grignard reagent, preventing isolation. mnstate.edumasterorganicchemistry.com |
| Organolithium Reagent | R-Br + 2 Li in hexane | Similar to Grignard reagents, the strong nucleophilic and basic nature leads to reaction with the ester group. libretexts.orgwikipedia.org |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. fiveable.me While classic Heck and Sonogashira reactions typically utilize aryl or vinyl halides, advancements have expanded the scope to include some alkyl halides.
The Heck reaction involves the coupling of a halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For this compound, this could potentially involve the coupling of one of the bromoethyl or bromopropionyl moieties with an alkene. The general mechanism proceeds via oxidative addition of the C-Br bond to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. nih.gov
The Sonogashira reaction couples a halide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. youtube.comresearchgate.net This reaction could be used to attach an alkynyl group to either of the alkyl chains of this compound. The catalytic cycle involves oxidative addition of the alkyl bromide to the Pd(0) center, followed by transmetalation with a copper acetylide intermediate and reductive elimination to form the final product. chemeurope.comwikipedia.orglibretexts.org The success of these reactions would depend heavily on the specific catalyst system and reaction conditions chosen to favor the desired coupling over side reactions.
Nickel-Catalyzed Reductive Coupling and Other Transition Metal Catalysis
Nickel-catalyzed reactions offer a compelling alternative for the functionalization of alkyl halides like this compound. Nickel catalysts can mediate the reductive coupling of unactivated alkyl bromides with various partners, including aldehydes and other electrophiles. scispace.com These reactions typically employ a stoichiometric reductant, such as manganese metal, to turn over the catalytic cycle. scispace.com
A potential application would be the coupling of this compound with an aliphatic aldehyde. rsc.org This process can form silyl-protected secondary alcohols and is known to tolerate a range of functional groups, including esters. scispace.com The mechanism is thought to involve the oxidative addition of the C-Br bond to a low-valent nickel species. Photochemical methods using dual nickel and iridium catalysis have also been developed for the reductive coupling of alkyl bromides with aryl bromides. organic-chemistry.org
| Catalyst System | Coupling Partner | Potential Product Type | Key Features |
| Ni(II) precatalyst / bioxazoline ligand / Mn reductant | Aliphatic Aldehyde | Silyl-protected secondary alcohol | Tolerates ester functionality; mild conditions. scispace.comrsc.org |
| NiBr₂·DME / Bathocuproine / Ir photocatalyst / Amine reductant | Aryl Bromide | 1,1-diarylalkane derivatives (via migration) | Visible-light driven; radical mechanism. organic-chemistry.org |
Radical Reactions and Photochemistry Involving Halogen Abstraction
The carbon-bromine bonds in this compound are susceptible to homolytic cleavage, making the compound a substrate for radical reactions. This cleavage can be initiated by ultraviolet (UV) light (photochemistry) or by chemical radical initiators. ucr.edu
Upon initiation, a bromine radical and a corresponding alkyl radical are formed. This alkyl radical can then participate in a variety of chain reactions. For example, it could abstract a hydrogen atom from a solvent or another molecule, or it could add across the double bond of an alkene. youtube.com A common propagation step in radical halogenation involves the newly formed alkyl radical reacting with another molecule of Br₂ (or the starting material) to form the brominated product and a new bromine radical, which continues the chain. ucr.edu
In the absence of other reagents, irradiation could lead to isomerization or decomposition. The presence of radical traps or specific reagents can channel the reactivity. For instance, allylic bromination using N-bromosuccinimide (NBS) is a well-known radical reaction, highlighting the utility of specific reagents to control radical halogenation processes. youtube.com
Stereochemical Aspects of Reactions Involving this compound
The starting molecule, this compound, is achiral and does not have any stereocenters. However, stereochemical considerations become important when it undergoes reactions that generate new chiral centers.
Substitution Reactions: If a nucleophilic substitution (Sₙ2) reaction were to occur at either of the bromine-bearing carbons, it would proceed with an inversion of configuration at that center. If the incoming nucleophile and the starting material were both achiral, a racemic mixture of products would result.
Elimination Reactions: The stereochemistry of E2 elimination reactions is highly dependent on the conformation of the substrate. The reaction requires an anti-periplanar arrangement of the proton being removed and the bromide leaving group.
Addition Reactions: If the molecule were first converted to an alkene and then subjected to an addition reaction (e.g., halogenation), the stereochemical outcome would depend on the mechanism. For example, the addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate, resulting in anti-addition of the two bromine atoms. alrasheedcol.edu.iq
Radical Reactions: If a reaction generates a planar sp²-hybridized radical intermediate, a subsequent reaction at that center (e.g., hydrogen abstraction) would typically occur from either face with equal probability, leading to a racemic mixture if a new stereocenter is formed. youtube.com
The stereochemical outcome of any reaction involving this compound would thus be dictated by the specific mechanism of the transformation.
Applications of 2 Bromoethyl 3 Bromopropanoate in Complex Molecular Synthesis
Synthesis of Diverse Heterocyclic Compounds
The symmetrical structure of 2-Bromoethyl 3-bromopropanoate (B1231587), possessing two reactive electrophilic sites, makes it an ideal candidate for reaction with various dinucleophiles to construct heterocyclic rings. The distance and chemical environment of the two bromine atoms allow for the formation of various ring sizes and types, depending on the chosen nucleophile and reaction conditions.
The synthesis of five-membered aromatic heterocycles is a cornerstone of medicinal and materials chemistry. While direct synthesis routes using 2-Bromoethyl 3-bromopropanoate are not extensively documented, its structure lends itself to established synthetic strategies. The general principle involves a double alkylation reaction where the bromoalkane moieties react with a suitable dinucleophile, followed by cyclization and subsequent aromatization steps where necessary.
For instance, in the synthesis of thiophenes, a common method involves the reaction of a 1,4-dicarbonyl compound with a sulfur source. Alternatively, a bifunctional electrophile like this compound could potentially react with a sulfide source in a cyclization reaction. derpharmachemica.comijprajournal.com Similarly, for pyrrole synthesis, which often involves the condensation of an α-amino-ketone with a carbonyl compound (Knorr pyrrole synthesis), the bromo-ester could be used to alkylate an appropriate precursor to set up the required carbon skeleton for cyclization. wikipedia.orgorganic-chemistry.orgeurekaselect.com The Paal-Knorr synthesis, a reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine for pyrroles, or with a dehydrating agent for furans, provides a template where a precursor derived from this compound could be employed. organic-chemistry.org
The table below illustrates potential synthetic pathways for various heterocycles using a generic bifunctional electrophile like this compound.
| Heterocycle | Potential Dinucleophile/Reagent | General Reaction Type |
| Thiophene | Sodium sulfide (Na₂S) | Cycloalkylation |
| Pyrrole | Primary amine (R-NH₂) | Double alkylation followed by cyclization |
| Furan | A diol precursor followed by cyclization/dehydration | Williamson ether synthesis variant |
| Oxazole | A suitable amide-containing nucleophile | Cyclocondensation |
These reactions leverage the ability of the two bromine atoms to be displaced by nucleophiles, leading to the formation of a new ring system. The central ester group in this compound would remain as a substituent on the resulting heterocyclic framework, offering a handle for further functionalization.
Lactones (cyclic esters) and lactams (cyclic amides) are prevalent motifs in natural products and pharmaceuticals. nih.govresearchgate.net The synthesis of these rings often involves intramolecular cyclization of a halo-acid or a halo-amide. While this compound is itself an ester, it can be utilized as an alkylating agent to introduce the necessary functionality for subsequent cyclization.
For example, reacting this compound with a cyanide salt could, after hydrolysis of the resulting nitrile, produce a dicarboxylic acid. This diacid could then be selectively cyclized to form a lactone under appropriate conditions. A more direct approach involves the synthesis of α-bromolactones, which are valuable synthetic intermediates. beilstein-journals.orgbeilstein-journals.org These are typically prepared by the bromination of a parent lactone. beilstein-journals.orgnih.gov Although this compound does not directly form the lactone ring, its fragments can be incorporated into molecules that are precursors to these systems.
The synthesis of β-lactams, famously the core structure of penicillin, often relies on the Staudinger ketene-imine cycloaddition. nih.gov In this context, precursors modified with the bromo-ester could be designed to participate in cyclization reactions, introducing a functionalized side chain onto the lactam ring.
Annulation refers to the process of building a new ring onto an existing molecular structure. The dual electrophilic nature of this compound makes it a suitable reagent for annulation strategies, where it can bridge two reactive sites on a substrate to form a new cyclic system. This is particularly useful in the synthesis of polycyclic aromatic compounds or complex aliphatic ring systems.
For example, in a Friedel-Crafts-type reaction, the bromo-ester could potentially alkylate an aromatic ring twice, either intramolecularly on a pre-functionalized substrate or intermolecularly between two aromatic molecules, leading to bridged or fused ring systems after cyclization. The success of such a strategy depends on controlling the regioselectivity of the alkylation and managing the reactivity of the intermediate carbocations.
Role as a Linker and Cross-linking Agent in Advanced Materials Precursors
In polymer and materials science, bifunctional molecules are critical for building larger, more complex structures. This compound, with its two terminal bromines, can act as a linker to connect monomer units or as a cross-linking agent to create network polymers. mdpi.comspecialchem.com
The bromoethyl groups in this compound are analogous to the initiating groups used in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique. While the compound itself is not a monomer, it can serve as a difunctional initiator. Polymer chains would grow from both ends of the molecule, resulting in a polymer with the ester moiety at its center.
Alternatively, the bromine atoms can be replaced by polymerizable groups, such as acrylates or styrenes, via nucleophilic substitution. This would convert this compound into a difunctional monomer. Polymerization of such a monomer would lead to cross-linked networks or polymers with pendant reactive groups, depending on the specific structure. The use of related compounds like 2-bromoethyl methacrylate for creating functional microbeads highlights the utility of the bromoethyl group in polymer synthesis. itu.edu.tritu.edu.tr Similarly, poly(bromoethyl acrylate) is recognized as a reactive precursor for creating functional materials via reversible addition-fragmentation chain-transfer (RAFT) polymerization. researchgate.net
The table below outlines potential roles of the compound in polymerization.
| Role | Polymerization Method | Resulting Architecture |
| Difunctional Initiator | Atom Transfer Radical Polymerization (ATRP) | Linear polymer with central functional group |
| Cross-linking Agent | Reaction with functional polymer chains | 3D polymer network |
| Monomer Precursor | Chemical modification followed by polymerization | Cross-linked polymer or functional linear polymer |
Supramolecular chemistry involves the assembly of molecules into larger, organized structures through non-covalent interactions. However, covalent linkages are often used to create robust, permanent networks. This compound can act as a covalent linker to connect molecular components into a larger network.
By reacting with molecules that possess two or more nucleophilic sites (e.g., diamines, dithiols, or diols), the bromo-ester can form bridges, leading to the formation of macrocycles or extended 2D or 3D polymer networks. The length and flexibility of the C5 chain in the linker dictate the geometry and pore size of the resulting network, which is a critical design element for materials intended for applications such as gas storage, catalysis, or molecular sensing. The reaction with diamines, for instance, would create a network connected by amide linkages after a potential aminolysis of the ester, adding another layer of functionality to the resulting material.
A Precursor in the Synthesis of Natural Products and Drug Scaffolds
The unique structural characteristics of this compound make it an asset in the synthesis of complex molecules that form the basis of natural products and pharmaceutical drugs. Its two bromine atoms, situated at different positions within the molecule, exhibit differential reactivity, allowing for sequential and controlled modifications. This attribute is particularly useful in the construction of heterocyclic systems, which are prevalent in a vast array of biologically active compounds.
The bromoethyl portion of the molecule can readily participate in nucleophilic substitution reactions, forming stable ether or amine linkages. Simultaneously, the 3-bromopropanoate segment can undergo reactions such as cyclization or further functionalization. This dual reactivity enables the assembly of intricate molecular frameworks from relatively simple starting materials.
While direct and extensive examples of the use of this compound in the total synthesis of specific natural products are not widely documented in readily available literature, its potential is inferred from the common strategies employed in the synthesis of alkaloids, polyketides, and other complex natural products where bifunctional building blocks are essential. The controlled, stepwise introduction of functionalities is a cornerstone of modern synthetic organic chemistry, and this compound is well-suited for such strategies.
In the realm of drug discovery, the development of novel molecular scaffolds is of paramount importance. The ability of this compound to act as a linchpin, connecting different molecular fragments, allows for the creation of diverse libraries of compounds. These libraries can then be screened for biological activity, potentially leading to the discovery of new therapeutic agents. For instance, the propanoate backbone can be incorporated into larger structures that mimic the core of known bioactive molecules, while the bromoethyl group allows for the introduction of various substituents to probe structure-activity relationships.
Contributions to Advanced Material Science Precursors
The utility of this compound extends beyond the life sciences into the field of material science. Its bifunctional nature makes it a candidate for use as a monomer or a crosslinking agent in the synthesis of functional polymers and advanced materials.
As a monomer, this compound can be incorporated into polymer chains through reactions involving its bromine atoms. For example, it could potentially be used in ring-opening polymerization (ROP) or polycondensation reactions. The resulting polymers would possess pendant bromo groups along their backbone, which can be further modified to introduce specific functionalities. This post-polymerization modification is a powerful tool for tailoring the properties of materials for specific applications, such as in the development of functional coatings, membranes, or drug delivery systems.
The presence of two bromine atoms also allows this compound to function as a crosslinking agent. Crosslinking is a critical process in polymer chemistry that enhances the mechanical strength, thermal stability, and chemical resistance of materials. By reacting with functional groups on different polymer chains, this compound can create a three-dimensional network structure. This is particularly relevant in the production of hydrogels, elastomers, and thermosetting resins.
While specific, in-depth research detailing the extensive use of this compound in material science is not broadly reported, its structural similarity to other bifunctional monomers and crosslinkers suggests its potential in these areas. The principles of polymer chemistry support the feasibility of its application in creating novel materials with tailored properties.
Methodological Developments in Organic Synthesis Utilizing this compound
The reactivity of this compound has the potential to spur the development of new synthetic methodologies. Its dual electrophilic nature, with two carbon-bromine bonds susceptible to nucleophilic attack, allows for its use in cascade reactions and multi-component reactions. These types of reactions are highly sought after in modern organic synthesis as they can significantly increase synthetic efficiency by forming multiple chemical bonds in a single operation.
For instance, a carefully chosen nucleophile could first react at one of the bromine-bearing carbons, followed by an intramolecular reaction with the second electrophilic site, leading to the formation of a cyclic compound. The regioselectivity of the initial attack could potentially be controlled by the nature of the nucleophile and the reaction conditions.
Furthermore, this compound could be employed in the development of novel bifunctional reagents. By replacing one or both bromine atoms with other functional groups, a wide range of new synthetic tools could be generated. These new reagents could then be used to introduce specific structural motifs into organic molecules, expanding the toolbox available to synthetic chemists.
Although detailed studies focusing solely on methodological developments with this compound are not prominent in the current body of scientific literature, the fundamental principles of organic reactivity suggest that it is a promising substrate for such investigations. The exploration of its reactivity in novel chemical transformations could lead to the discovery of new and efficient ways to construct complex organic molecules.
Mechanistic and Theoretical Studies on 2 Bromoethyl 3 Bromopropanoate
Computational Investigations of Reaction Pathways and Energetics
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like 2-bromoethyl 3-bromopropanoate (B1231587). nih.gov Density Functional Theory (DFT) is a common method for modeling reactions in organic chemistry due to its balance of accuracy and computational efficiency. nih.gov For a molecule with multiple reactive sites, such as the two distinct carbon-bromine bonds in 2-bromoethyl 3-bromopropanoate, these methods are invaluable for mapping potential energy surfaces and predicting the most likely chemical transformations.
Transition State Analysis and Reaction Coordinate Calculations
A transition state is the highest energy point along a reaction coordinate, representing the fleeting arrangement of atoms as they transition from reactants to products. chemguide.co.uk Identifying this state is a primary goal of computational reaction analysis. For this compound undergoing nucleophilic substitution, two primary pathways would be investigated: substitution at the bromoethyl group and substitution at the 3-bromopropanoyl group.
Reaction coordinate calculations, such as the Intrinsic Reaction Coordinate (IRC), are used to confirm that a calculated transition state structure correctly connects the desired reactants and products. chemsrc.com These calculations map the minimum energy pathway from the transition state down to the reactant and product energy wells, ensuring the correct mechanism is being studied. For a reaction involving a nucleophile (Nu⁻), the transition state for an Sₙ2 pathway would feature the simultaneous formation of the C-Nu bond and the cleavage of the C-Br bond. chemguide.co.uk
A hypothetical computational analysis would involve modeling the approach of a nucleophile to each of the two electrophilic carbon atoms bonded to bromine. The resulting geometries and energies of the transition states would reveal which position is more susceptible to attack and under what conditions.
Energy Profile Determination for Competing Pathways
Nearly all chemical reactions of this compound will involve competing pathways. For instance, a nucleophile could attack the primary C-Br bond of the ethyl group or the secondary C-Br bond of the propanoate moiety, which is alpha to a carbonyl. Furthermore, elimination reactions could compete with substitution reactions.
Computational methods are used to determine the complete energy profile for these competing pathways. This involves calculating the relative energies of the reactants, intermediates, transition states, and products. The pathway with the lowest activation energy (the energy difference between the reactants and the highest transition state) will be the kinetically favored route.
Table 1: Hypothetical Calculated Activation Energies (ΔG‡) for Competing Nucleophilic Substitution Pathways
| Reaction Pathway | Description | Hypothetical ΔG‡ (kcal/mol) |
|---|---|---|
| Pathway A: Substitution at 2-bromoethyl | Sₙ2 attack by Nu⁻ on the primary halide | 22.5 |
| Pathway B: Substitution at 3-bromopropanoyl | Sₙ2 attack by Nu⁻ on the α-bromo ester | 25.0 |
| Pathway C: Neighboring Group Participation | Intramolecular attack by the ester carbonyl, followed by Nu⁻ attack | 20.8 |
Note: The data in this table is illustrative and represents a plausible outcome from a computational study. Actual values would depend on the specific nucleophile, solvent, and level of theory used.
Solvent Effects and Kinetic Modeling of Reactions
Solvent plays a critical role in determining reaction rates and mechanisms. quizlet.com Computational models can account for these effects, often through the use of continuum solvation models (like the Polarizable Continuum Model, PCM), which simulate the bulk electrostatic effect of the solvent.
For this compound, the choice of solvent would significantly influence the competition between Sₙ1 and Sₙ2 pathways. Polar protic solvents would favor an Sₙ1 mechanism by stabilizing the formation of a carbocation intermediate, whereas polar aprotic solvents would favor an Sₙ2 mechanism. quizlet.com Kinetic modeling combines the calculated energy profiles with transition state theory to predict reaction rate constants under various conditions, including different temperatures and solvent environments. researchgate.netosti.gov This allows for a direct comparison between theoretical predictions and experimental kinetic data.
Structure-Reactivity Relationships of Difunctional Bromoesters
The chemical behavior of this compound is governed by the interplay between its three key components: the bromoethyl group, the bromopropanoyl group, and the central ester linkage.
Differential Reactivity of the Two Bromine Substituents
The two bromine atoms in the molecule are attached to chemically distinct environments, leading to significant differences in their reactivity.
2-Bromoethyl Group : The bromine atom is attached to a primary carbon. This site is relatively unhindered and is expected to react readily via an Sₙ2 mechanism with a wide range of nucleophiles. chemguide.co.uk
3-Bromopropanoyl Group : This bromine is on a carbon atom that is alpha to the ester carbonyl group. The electron-withdrawing nature of the carbonyl group deactivates this position toward Sₙ2 attack by reducing the electron density of the C-Br bond's antibonding orbital. However, it can also stabilize a negative charge in the transition state. This position is also more sterically hindered than the primary halide.
This inherent difference allows for selective reactions. Under conditions favoring Sₙ2 reactions (e.g., strong, unhindered nucleophile in a polar aprotic solvent), the bromoethyl group is expected to be the primary site of reaction.
Table 2: Comparison of the Two Reactive Sites
| Feature | 2-Bromoethyl Site | 3-Bromopropanoyl Site |
|---|---|---|
| Halide Type | Primary | Secondary (α to C=O) |
| Steric Hindrance | Low | Moderate |
| Electronic Effect | Standard alkyl halide | Influenced by adjacent electron-withdrawing ester group |
| Favored Mechanism | Sₙ2 | Sₙ2 (potentially slower), Sₙ1 (if carbocation is stabilized) |
Future Directions and Emerging Research Avenues for 2 Bromoethyl 3 Bromopropanoate
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalytic systems is crucial for controlling the reactivity of the two bromine atoms in 2-Bromoethyl 3-bromopropanoate (B1231587), thereby enhancing reaction efficiency and selectivity. Current research trends are moving beyond traditional methods, which often require harsh conditions and can lead to a mixture of products.
Key areas of exploration include:
Phase-Transfer Catalysis (PTC): PTC systems are being investigated to improve reaction rates and yields in biphasic systems, particularly for nucleophilic substitution reactions. Catalysts like quaternary ammonium salts can facilitate the transfer of anionic nucleophiles from an aqueous phase to the organic phase containing the bromo-ester, enabling milder reaction conditions.
Organocatalysis: Chiral organocatalysts offer a promising avenue for achieving enantioselective transformations. For reactions involving 2-Bromoethyl 3-bromopropanoate, catalysts such as chiral amines or phosphines could potentially direct the selective substitution at one of the prochiral centers, leading to optically active products.
Metal-Based Catalysis: Transition metal complexes, particularly those based on palladium, copper, and nickel, are central to cross-coupling reactions. Research is focused on developing ligands that can fine-tune the catalyst's activity to selectively activate one C-Br bond over the other, enabling sequential and controlled functionalization. This allows for the precise construction of more complex molecular architectures.
Table 1: Comparison of Catalytic Systems for Bromo-Ester Functionalization
| Catalytic System | Catalyst Example | Typical Reaction | Advantages | Research Goal for this compound |
|---|---|---|---|---|
| Traditional | Sodium Hydroxide | Saponification | Low cost, simple | Poor selectivity, harsh conditions |
| Phase-Transfer | Tetrabutylammonium bromide | Nucleophilic Substitution | Milder conditions, improved yield | Selective mono-substitution |
| Organocatalysis | Chiral Thiourea | Asymmetric Alkylation | Enantioselectivity, metal-free | Control of stereochemistry |
| Metal Catalysis | Pd(PPh₃)₄ | Suzuki Coupling | C-C bond formation, high versatility | Sequential, site-selective cross-coupling |
Integration into Automated Synthesis Platforms and High-Throughput Experimentation
The demand for large libraries of diverse small molecules for drug discovery and materials science has driven the integration of versatile building blocks like this compound into automated synthesis platforms. nih.govnih.gov High-Throughput Experimentation (HTE) allows for the rapid synthesis and screening of thousands of compounds, significantly accelerating the discovery process. nih.govresearchgate.net
In this context, this compound serves as a valuable scaffold. Its two bromine atoms can be reacted with a variety of nucleophiles in a parallel or combinatorial fashion. For instance, an automated platform could dispense the bromo-ester into a microtiter plate, followed by the addition of different amines to one well and different thiols to another, rapidly generating a library of derivatives. researchgate.net
The process typically involves:
Library Design: A virtual library of potential products is designed based on the desired chemical space.
Automated Synthesis: Robotic liquid handlers perform the reactions on a microscale, combining this compound with a diverse set of reactants under various conditions. researchgate.net
High-Throughput Screening (HTS): The resulting crude product arrays are directly screened for biological activity or material properties without the need for traditional purification of each compound. rug.nl
Hit Identification and Optimization: Active "hits" are identified, resynthesized on a larger scale, purified, and structurally confirmed.
Table 2: Example of a High-Throughput Synthesis Array Using a Dibromo-Ester Scaffold
| Well | Reactant A (Nucleophile 1) | Reactant B (Nucleophile 2) | Potential Product Class |
|---|---|---|---|
| A1 | Piperidine | Sodium Azide | Amino-azido ester |
| A2 | Morpholine | Sodium Azide | Amino-azido ester |
| B1 | Piperidine | Sodium Thiophenolate | Amino-thioether ester |
Development of Fully Sustainable and Biocatalytic Reaction Protocols
In line with the principles of green chemistry, significant research efforts are directed towards developing sustainable synthetic routes involving bromo-esters. researchgate.net Biocatalysis, which utilizes enzymes to perform chemical transformations, is at the forefront of this movement. astrazeneca.com
For a compound like this compound, biocatalysis offers several advantages:
Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near room temperature and neutral pH, reducing energy consumption and avoiding the need for harsh reagents. astrazeneca.com
High Selectivity: Enzymes can exhibit remarkable chemo-, regio-, and stereoselectivity, potentially allowing for the selective transformation of one bromine atom while leaving the other and the ester group intact. researchgate.net
Reduced Waste: Biocatalytic processes can minimize the formation of byproducts, leading to cleaner reaction profiles and simplified purification. mdpi.com
Lipases and esterases are particularly relevant for reactions involving the ester moiety, while halogenases or dehalogenases could be engineered to act on the C-Br bonds. For example, a lipase could be used to catalyze the synthesis of the ester from 3-bromopropionic acid and 2-bromoethanol under solvent-free conditions. mdpi.com The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse over multiple reaction cycles. researchgate.net
Expansion of Synthetic Utility in Uncharted Chemical Space and Complex Target Molecules
The unique structure of this compound makes it an ideal starting point for synthesizing molecules with novel topologies and functionalities. Its ability to act as a "linker" or to introduce two different functional groups in a controlled manner is key to its expanding utility.
Future research is likely to focus on using this compound in:
Cascade Reactions: A single reaction setup could trigger a sequence of transformations. For example, an initial substitution of the 3-bromo group could be followed by an intramolecular cyclization involving the ester and the 2-bromoethyl moiety to form heterocyclic structures, which are common motifs in pharmaceuticals.
Synthesis of Bio-conjugates: The bromo groups can serve as handles for attaching the molecule to biomolecules like peptides or proteins, while the ester can be hydrolyzed to a carboxylic acid for further functionalization.
Natural Product Synthesis: While specific examples are yet to be widely reported, the difunctional nature of the molecule makes it a potential key fragment for the total synthesis of complex natural products containing, for example, a substituted lactone or a polyfunctional chain.
Bridging Fundamental Research with Potential Advanced Materials and Chemical Applications
The reactivity of the carbon-bromine bonds in this compound makes it a candidate for applications in materials science, particularly in polymer chemistry. Halogenated compounds are frequently used as initiators or functional monomers in various polymerization techniques. mdpi.com
Potential applications in advanced materials include:
Polymer Functionalization: It can be used to introduce bromine atoms onto existing polymer backbones, which can then be further modified. For example, it could be used as a grafting agent to attach new polymer chains to a surface.
Flame Retardants: Brominated compounds are known for their flame-retardant properties. While small molecules like this are not typically used directly, they can be incorporated into larger polymer structures to enhance their fire resistance.
Cross-linking Agents: With two reactive sites, this compound can act as a cross-linking agent to connect different polymer chains, thereby modifying the mechanical properties of the material, such as increasing its rigidity or thermal stability.
Table 3: Potential Material Science Applications
| Application Area | Role of this compound | Resulting Material Property |
|---|---|---|
| Polymer Synthesis | Monomer or Initiator | Functional polymers with reactive sites |
| Surface Modification | Grafting Agent | Modified surface chemistry (e.g., hydrophobicity) |
| Material Formulation | Cross-linking Agent | Increased mechanical strength and thermal stability |
| Specialty Chemicals | Intermediate | Synthesis of flame retardants or biocides |
Q & A
Q. What are the standard laboratory synthesis methods for 2-bromoethyl 3-bromopropanoate, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis typically involves esterification between 3-bromopropionyl chloride (CAS 15486-96-1, bp 55–57°C at 17 mmHg) and 2-bromoethanol . The reaction proceeds under anhydrous conditions with a base (e.g., pyridine) to neutralize HCl byproducts. Key parameters include:
- Temperature : Room temperature to 40°C to minimize side reactions.
- Solvent : Dichloromethane or diethyl ether for improved miscibility.
- Molar ratio : 1:1 stoichiometry with slight excess of 3-bromopropionyl chloride to drive completion.
Post-synthesis, fractional distillation under reduced pressure (e.g., 17 mmHg) isolates the product .
Q. How can researchers purify this compound effectively?
Methodological Answer: Purification involves:
Liquid-liquid extraction : Separate unreacted starting materials using sodium bicarbonate washes.
Distillation : Fractional distillation at reduced pressure (bp ~120–130°C estimated based on analogous brominated esters) .
Chromatography : Use silica gel column chromatography (hexane:ethyl acetate 9:1) for trace impurities.
Analytical confirmation requires ¹H/¹³C NMR (δ ~4.3 ppm for -CH₂Br in the ethyl group; δ ~3.5 ppm for -CH₂Br in propanoate) and FTIR (C=O stretch ~1740 cm⁻¹, C-Br ~600 cm⁻¹) .
Q. What spectroscopic markers distinguish this compound from similar brominated esters?
Methodological Answer:
- NMR :
- ¹H : Two distinct -CH₂Br environments: δ 3.8–4.3 ppm (ethyl group) and δ 3.2–3.6 ppm (propanoate chain).
- ¹³C : Carbonyl carbon at ~170 ppm; Br-attached carbons at ~30–35 ppm.
- IR : Absence of -OH stretches (unlike brominated alcohols) and dual C-Br vibrations.
- Mass Spec : Molecular ion cluster at m/z 260–262 (Br isotope pattern) .
Advanced Research Questions
Q. What reaction mechanisms dominate in nucleophilic substitutions involving this compound?
Methodological Answer: The dual bromine atoms create competing electrophilic sites:
- Ethyl bromide moiety : Favors SN2 mechanisms due to primary alkyl halide geometry.
- Propanoate bromide : Steric hindrance from the ester group promotes elimination (E2) under basic conditions.
Mechanistic studies using deuterated solvents (e.g., DMSO-d₆) and kinetic isotope effects can distinguish pathways. Computational analysis (DFT) of transition states further clarifies steric/electronic influences .
Q. How should researchers address contradictions in reactivity data under varying catalytic conditions?
Methodological Answer: Discrepancies often arise from:
- Catalyst choice : FeCl₃ vs. AlCl₃ in bromination steps alters regioselectivity (e.g., para vs. ortho substitution in aromatic analogs) .
- Solvent polarity : Polar aprotic solvents (DMF) favor SN2 pathways, while non-polar solvents (toluene) promote elimination.
Systematic studies using design of experiments (DoE) frameworks can resolve contradictions by isolating variables (e.g., temperature, catalyst loading) .
Q. What computational approaches explain the electronic properties of this compound?
Methodological Answer:
- Spin density analysis : Reveals electron-deficient regions (e.g., bromine atoms) critical for predicting nucleophilic attack sites (Figure A.8 in ).
- DFT calculations : Optimize geometry and calculate LUMO maps to identify reactive centers.
- Molecular dynamics : Simulate solvent interactions to model solvation effects on reactivity .
Applications in Academic Research
Q. In what advanced organic syntheses is this compound a critical intermediate?
Methodological Answer:
- Pharmaceutical precursors : Serves as a bifunctional alkylating agent in prodrug synthesis (e.g., masked carboxylic acids for targeted delivery) .
- Polymer chemistry : Initiates radical polymerization for bromine-functionalized polymers (e.g., flame retardants) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids to generate biaryl esters (e.g., catalyst: Pd(PPh₃)₄, base: K₂CO₃) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
